N-(isoxazol-4-yl)cinnamamide belongs to the class of compounds known as cinnamides, which are derivatives of cinnamic acid. The compound features an isoxazole ring, which is a five-membered heterocyclic structure containing nitrogen and oxygen. This class of compounds is often studied for their biological activities, including antimicrobial and anticancer properties .
The synthesis of N-(isoxazol-4-yl)cinnamamide can be achieved through several methods:
The molecular structure of N-(isoxazol-4-yl)cinnamamide can be described as follows:
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure, showing characteristic peaks that correspond to the protons on the aromatic rings and the amide nitrogen .
N-(isoxazol-4-yl)cinnamamide participates in various chemical reactions due to its functional groups:
N-(isoxazol-4-yl)cinnamamide exhibits several notable physical and chemical properties:
N-(isoxazol-4-yl)cinnamamide has several scientific applications:
The isoxazole ring—a five-membered heterocycle containing nitrogen and oxygen atoms at adjacent positions—serves as a versatile bioisostere in drug design. Its significance stems from:
Table 1: Bioisosteric Applications of Isoxazole in Medicinal Chemistry
Target Enzyme | Isoxazole Role | Biological Outcome | Reference |
---|---|---|---|
Tyrosinase | Copper coordination | Mixed-type inhibition (IC₅₀: 0.97 μM) | [3] |
Heat Shock Protein 90 | ATP-binding site occupation | Binding affinity (IC₅₀: 0.030 μM) | [4] |
Acetylcholinesterase | Catalytic anionic site interaction | Competitive inhibition (IC₅₀: ~12 μM) | [6] |
In antitubercular agents, isoxazole carboxamides evade efflux pumps due to their balanced lipophilicity, demonstrating minimum inhibitory concentrations of 0.5–2 μg/mL against Mycobacterium tuberculosis [7].
Cinnamamide—characterized by a conjugated α,β-unsaturated carbonyl system—has evolved from a natural product scaffold to a synthetic pharmacophore:
Table 2: Pharmacological Applications of Cinnamamide Derivatives
Scaffold Modification | Biological Target | Potency (half maximal inhibitory concentration) | Reference |
---|---|---|---|
Cinnamide-triazole acetamide | Butyrylcholinesterase | 11.99 ± 0.53 μM | [6] |
4-Hydroxycinnamide | Tyrosinase | 44.87% inhibition at 40 μM | [6] |
Cinnamide-pyrrolone hybrids | Tubulin polymerization | Inactive (cf. combretastatin A-4: 0.003 μM) | [2] |
Molecular hybridization merges the isoxazole and cinnamamide motifs to exploit complementary pharmacological actions:
Table 3: Hybridization Outcomes in Isoxazole-Cinnamamide Analogues
Hybrid Structure | Targets Engaged | Biological Effect | Reference |
---|---|---|---|
Isoxazole-cinnamamide-triazole | Butyrylcholinesterase, tyrosinase | Dual inhibition; mixed-type kinetics | [6] |
5-(Aminothiazolyl)isoxazole-cinnamides | Mycobacterium tuberculosis cell wall | Minimum inhibitory concentration: 0.5 μg/mL | [7] |
Benzothiazole-cinnamamide hybrids | Decaprenylphosphoryl-β-D-ribose oxidase | 98% growth inhibition at 10 μg/mL | [9] |
The hybridization strategy follows the multitarget-directed ligand paradigm, which is essential for complex diseases like neurodegenerative disorders and drug-resistant infections [5] [9]. Computational models indicate that N-(isoxazol-4-yl)cinnamamide occupies distinct subpockets in cholinesterases and tyrosinase simultaneously, validated via molecular dynamics simulations (>50 ns stability) [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1